molecular formula C60H82N2O22 B1207349 Ditrisarubicin A CAS No. 87399-21-1

Ditrisarubicin A

Cat. No.: B1207349
CAS No.: 87399-21-1
M. Wt: 1183.3 g/mol
InChI Key: YSHFQLRUHOZEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ditrisarubicin A is a naturally occurring anthracycline antibiotic isolated from Streptomyces species, characterized by a unique hexasaccharide side chain attached to its tetracyclic aglycone core . This structural complexity distinguishes it from simpler anthracyclines like daunomycin or doxorubicin. Its potent cytostatic and antitumor activities are particularly notable in adriamycin (doxorubicin)-resistant mouse leukemia models, where it overcomes resistance mechanisms linked to drug efflux pumps or altered DNA topoisomerase II activity .

Key Physicochemical Properties (from ):

  • Molecular weight: 1,165.29 g/mol (Ditrisarubicin C; similar for A/B).
  • Solubility: Soluble in methanol, acetone, chloroform, and DMSO; sparingly soluble in water.
  • Spectroscopic data: UV-Vis maxima at 238–568 nm (varies with pH); distinct NMR and IR profiles.
  • Stability: Degrades under acidic or alkaline conditions, releasing trisaccharide components (cinerulose B, 2-deoxyfucose, rhodosamine).

Properties

CAS No.

87399-21-1

Molecular Formula

C60H82N2O22

Molecular Weight

1183.3 g/mol

IUPAC Name

7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C60H82N2O22/c1-12-60(71)23-39(79-41-18-31(61(8)9)55(26(4)73-41)82-44-22-37-57(29(7)76-44)84-59-38(78-37)20-35(65)25(3)77-59)46-49(53(70)47-48(52(46)69)51(68)45-30(50(47)67)14-13-15-34(45)64)58(60)83-42-19-32(62(10)11)54(27(5)74-42)81-43-21-36(66)56(28(6)75-43)80-40-17-16-33(63)24(2)72-40/h13-15,24-29,31-32,36-44,54-59,64,66,69-71H,12,16-23H2,1-11H3

InChI Key

YSHFQLRUHOZEFD-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O

Synonyms

ditrisarubicin A

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences

Compound Sugar Moieties Key Substituents Source
Ditrisarubicin A 6 Dimethylamino group in saccharide Streptomyces spp.
Daunomycin 1 Daunosamine Streptomyces peucetius
Doxorubicin 1 Hydroxyethyl group on daunosamine Semisynthetic derivative
Aclacinomycin A 3 Trisaccharide (cinerulose, rhodosamine) Streptomyces galilaeus

Structural Implications :

  • The hexasaccharide chain of this compound enhances DNA intercalation and binding kinetics compared to mono- or trisaccharide analogs .
  • The dimethylamino group in its saccharide moiety allows acid addition salt formation, improving solubility for pharmaceutical formulations .

DNA Binding and Sequence Selectivity

Compound DNA Binding Constant (Relative) Sequence Preference Temperature Sensitivity
This compound Extremely high AT-rich regions (inferred) Stable at 4–37°C
Daunomycin Moderate GC-rich regions Reduced binding at 4°C
Doxorubicin High Non-specific intercalation Thermostable

Research Findings :

  • Ditrisarubicin B (a structural analog) exhibits unique DNA footprinting patterns at 4°C, protecting adenine-thymine tracts more effectively than daunomycin .
  • Binding kinetics studies suggest slower dissociation rates for this compound compared to doxorubicin, correlating with prolonged cytotoxic effects .

Antitumor Efficacy and Resistance Profiles

Compound IC50 (L1210 Leukemia, μg/ml) Activity in Adriamycin-Resistant Models Toxicity (Mouse LD50, mg/kg)
This compound 0.031–0.125 Potent activity 5–10
Doxorubicin 0.05–0.1 Inactive 10–15
Aclacinomycin A 0.1–0.5 Moderate activity 15–20

Mechanistic Insights :

  • This compound inhibits RNA/DNA synthesis at lower concentrations than doxorubicin, likely due to stronger DNA binding and secondary mechanisms (e.g., reactive oxygen species generation) .
  • Resistance to this compound is rare in adriamycin-resistant cell lines, suggesting distinct targets or evasion of efflux pumps .

Antimicrobial Activity

Compound MIC (μg/ml) Against S. aureus MIC (μg/ml) Against C. albicans
This compound 0.016–0.063 114–148
Daunomycin 0.5–1.0 >100
Actinomycin D 0.01–0.05 Inactive

Notable Observations:

  • This compound’s antimicrobial spectrum is broader than classic anthracyclines, with activity against Gram-positive bacteria and fungi .
  • Its C. albicans inhibition is linked to vesicle-mediated delivery in Streptomyces extracellular vesicles, a novel mechanism observed in environmental isolates .

Q & A

Q. What standards should guide the reporting of negative or inconclusive results in this compound studies?

  • Follow SRQR (Standards for Reporting Qualitative Research) guidelines to transparently describe experimental limitations, such as batch variability in compound purity or confounding factors in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ditrisarubicin A
Reactant of Route 2
Reactant of Route 2
Ditrisarubicin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.